molecular formula C15H24ClNO3 B14694867 (+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride CAS No. 29181-23-5

(+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride

Katalognummer: B14694867
CAS-Nummer: 29181-23-5
Molekulargewicht: 301.81 g/mol
InChI-Schlüssel: COAJXCLTPGGDAJ-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an allyloxyphenoxy group and an isopropylamino group attached to a propanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the allyloxyphenoxy intermediate. This intermediate is then reacted with isopropylamine under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (+)-1-(o-Allyloxyphenoxy)-3-isopropylamino-2-propanol hydrochloride include other phenoxypropanol derivatives and isopropylamino compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

29181-23-5

Molekularformel

C15H24ClNO3

Molekulargewicht

301.81 g/mol

IUPAC-Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/t13-;/m0./s1

InChI-Schlüssel

COAJXCLTPGGDAJ-ZOWNYOTGSA-N

Isomerische SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O.Cl

Kanonische SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.